

physicochemical properties of 4-Oxocyclohexanecarbonitrile

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbonitrile

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An In-Depth Technical Guide to 4-Oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **4-Oxocyclohexanecarbonitrile** (CAS No. 34916-10-4). This bifunctional molecule, incorporating both a ketone and a nitrile group on a cyclohexane scaffold, serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Core Physicochemical Properties

4-Oxocyclohexanecarbonitrile is a colorless to pale yellow solid or oil, soluble in some organic solvents.^[1] Its structure presents opportunities for diverse chemical transformations, making it a versatile building block.^[1] Key quantitative properties are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	34916-10-4	[1][2]
Molecular Formula	C ₇ H ₉ NO	[1][2][3]
Molecular Weight	123.15 g/mol	[2][3][4]
Appearance	Clear Colourless Oil / Solid	[1]
Boiling Point	271 °C	[2]
Density	1.05 g/cm ³	[2]
Flash Point	118 °C	[2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	
Storage Temperature	2-8°C	[2][4]
Refractive Index	1.465	[2]
LogP	-0.41	[2]
Vapor Pressure	0.0±0.6 mmHg at 25°C	[2]
SMILES	<chem>N#CC1CCC(=O)CC1</chem>	[2][4]
InChIKey	QIWQJGMBIABGRX- UHFFFAOYSA-N	[2]

Reactivity and Stability

Stability: The compound should be stored in a cool, dry, and well-ventilated area.[3] **Conditions to Avoid:** Exposure to heat, flames, and sparks should be avoided.[2] **Incompatible Materials:** Strong oxidizing agents.[2] **Hazardous Decomposition:** Combustion may produce hazardous products such as carbon monoxide and nitrogen oxides.[2]

Expected Spectral Properties

While specific experimental spectra for **4-Oxocyclohexanecarbonitrile** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its

functional groups.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclohexane ring. The protons alpha to the carbonyl group ($\text{C}=\text{O}$) would appear most downfield (shifted to a higher ppm value) due to the electron-withdrawing effect of the ketone. Protons adjacent to the nitrile group would also experience some deshielding. The spectrum would likely consist of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum would be characterized by several distinct signals:
 - A signal for the ketone carbonyl carbon at the far downfield end of the spectrum, typically in the range of 200-220 ppm.
 - A signal for the nitrile carbon ($\text{C}\equiv\text{N}$), which is expected to appear in the range of 110-125 ppm.
 - A signal for the quaternary carbon attached to the nitrile group.
 - Multiple signals in the aliphatic region (approx. 20-50 ppm) corresponding to the other four CH_2 groups of the cyclohexane ring.
- Infrared (IR) Spectroscopy: The IR spectrum would prominently feature two characteristic absorption bands:
 - A strong, sharp absorption band around $2240\text{-}2260\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
 - A strong, sharp absorption band around 1715 cm^{-1} corresponding to the $\text{C}=\text{O}$ (ketone) stretching vibration.
 - Absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region due to C-H stretching of the cyclohexane ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at an m/z of 123, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules like HCN or CO, and cleavage of the cyclohexane ring.

Experimental Protocols

Synthesis of 4-Oxocyclohexanecarbonitrile from 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This procedure details the deprotection of a ketal-protected precursor to yield the target compound.^[5]

Materials:

- 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (200.6 g, 1.2 mol)
- Boric acid (72 g, 1.2 mol)
- Hydrochloric acid
- Water (2500 mL)
- Tetrahydrofuran (THF) (1000 mL)
- Dichloromethane (DCM)

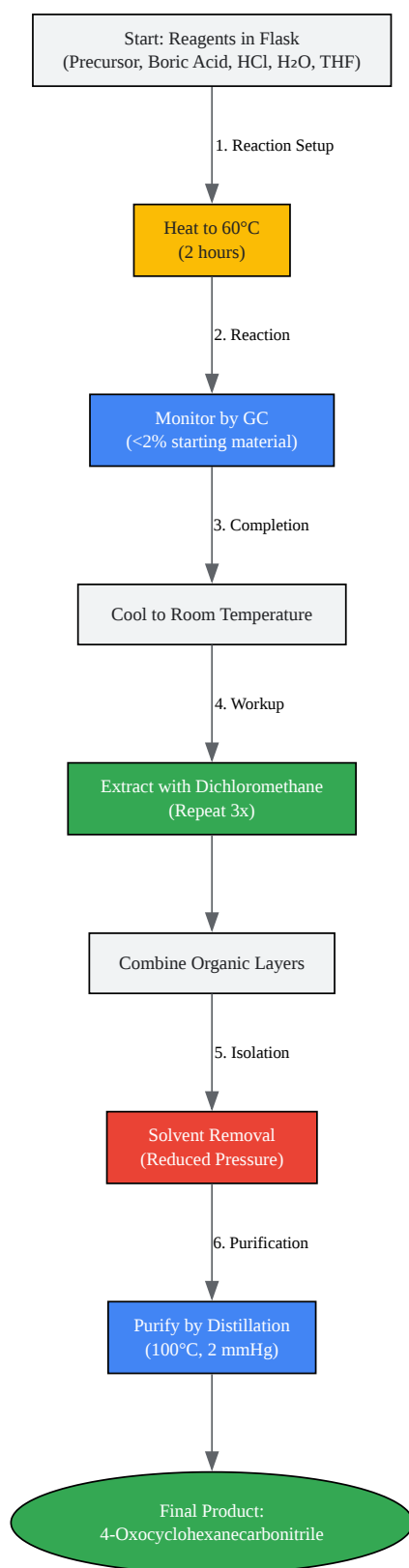
Procedure:

- To a 5000 mL three-necked flask, add 1,4-dioxaspiro[4.5]decane-8-carbonitrile, boric acid, 2000 mL of water, and hydrochloric acid.
- Add 1000 mL of THF and an additional 500 mL of water to the mixture.
- Heat the reaction mixture to 60°C and maintain for 2 hours.
- Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 2% of the mixture.
- Cool the reaction mixture to room temperature.
- Perform a liquid-liquid extraction by adding dichloromethane. Repeat the extraction three times.

- Combine the organic (dichloromethane) layers.
- Remove the solvent by distillation under reduced pressure.
- Purify the resulting product by distillation at 100°C and 2 mmHg.
- This protocol is reported to yield approximately 140.4 g of **4-oxocyclohexanecarbonitrile** with 98% GC purity (95% yield).[5]

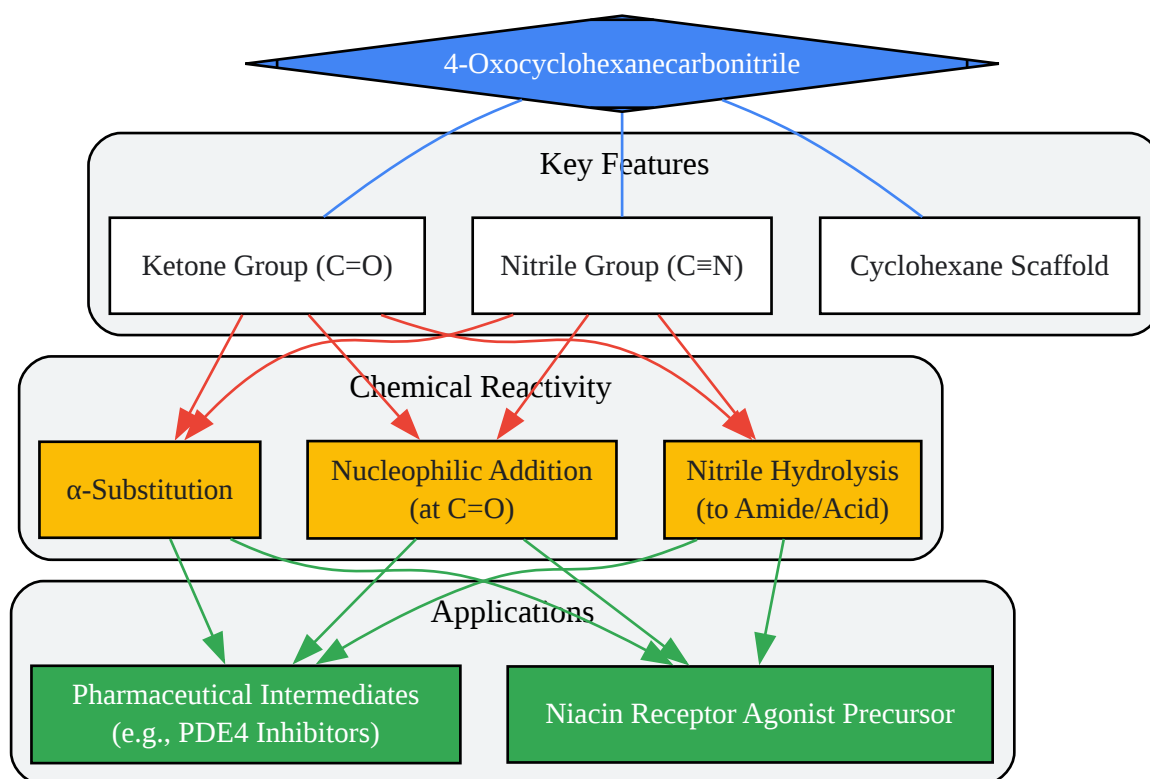
Visualizations

Below are diagrams illustrating a key experimental workflow and the logical relationships of the title compound.



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Caption: Synthesis workflow for **4-Oxocyclohexanecarbonitrile**.



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Caption: Key structural features, reactivity, and applications.

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